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An In-depth Technical Guide to the Theoretically Predicted Properties of Sodium Nitride (Na₃N)

Introduction
Sodium nitride (Na₃N) is an inorganic compound that has long been considered elusive due to

its extreme instability under normal conditions.[1][2] Unlike the more stable lithium nitride, Na₃N

readily decomposes into its constituent elements, sodium and nitrogen.[1] The formation of

even metastable Na₃N was first predicted by theoretical considerations before being

demonstrated in practice.[3] Given the compound's inherent instability, which makes

experimental characterization challenging, theoretical predictions grounded in first-principles

calculations are indispensable for understanding its fundamental structural, electronic, and

thermodynamic properties. This guide provides a comprehensive overview of the key

theoretical predictions for Na₃N, tailored for researchers and professionals in materials science

and related fields.

Theoretical and Computational Protocols
The theoretical predictions of Na₃N properties are predominantly derived from ab initio (first-

principles) calculations, which model the system at an atomic level without requiring prior

experimental data.

Density Functional Theory (DFT) The primary computational method employed is Density

Functional Theory (DFT).[4][5] DFT is a quantum mechanical modeling method used to

investigate the electronic structure of many-body systems. In the context of Na₃N, it has been

used to predict phase stability, defect structures, electronic band structures, and formation

energies.[5][6]
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Generalized Gradient Approximation (GGA): Many of the cited studies utilize the Generalized

Gradient Approximation (GGA) for the exchange-correlation functional, which is a crucial

component of DFT calculations.[4] The Perdew-Burke-Ernzerhof (PBE) functional is a

specific type of GGA that has been shown to be appropriate for the Na-N system.[6]

Global Structure Optimization To identify stable and metastable crystal structures, global

optimization techniques are often paired with DFT.[7] These computational methods explore the

potential energy landscape of a given chemical composition to find the most energetically

favorable atomic arrangements.[7] This approach has been instrumental in identifying various

potential polymorphs of Na₃N.[7][8]
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Computational workflow for predicting Na₃N properties using DFT.

Structural Properties
Theoretical calculations have identified several candidate structures for Na₃N, with the anti-

ReO₃ type being the most prominent and experimentally confirmed structure at ambient

pressure.[1][3][7]

Ambient Pressure Structure At room temperature, Na₃N is predicted and observed to adopt the

cubic anti-ReO₃ structure.[1][3] This structure consists of corner-sharing NNa₆ octahedra.[8][9]

High-Pressure Phase Transitions First-principles calculations predict that Na₃N undergoes a

phase transition under high pressure.[4] At approximately 9.5 GPa, the compound is predicted

to transform from a hexagonal structure (space group P6/mmm) to a cubic structure (space
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group Fm-3m).[4] Both of these high-pressure phases are calculated to be mechanically stable.

[4]

Property Cubic (Pm-3m) [anti-ReO₃]

Crystal System Cubic[1][9]

Space Group Pm-3m[1][3][9]

Lattice Constant (a) 4.75 Å[9] / 4.73301(6) Å[3][10]

Cell Volume 106.90 Å³[9]

Density 1.29 g/cm³[9]

Na-N Bond Length 2.37 Å[9]

Bonding
Primarily ionic (~90%) with covalent character[1]

[2]

Thermodynamic Stability
Na₃N is theoretically and experimentally known to be a metastable compound.[3][7] Its positive

enthalpy of formation indicates that it is thermodynamically unstable with respect to

decomposition into elemental sodium (Na) and nitrogen gas (N₂).[1][3]

Property Predicted/Estimated Value

Predicted Formation Energy 0.127 eV/atom[9]

Energy Above Convex Hull 0.182 eV/atom[9]

Standard Enthalpy of Formation (ΔfH⦵) +64 kJ/mol[1][3]

Decomposition Temperature ~360 K (~87 °C)[1][7] / >104 °C[3][10]

The "Energy Above Convex Hull" is a key metric from computational materials science that

quantifies the thermodynamic instability of a compound. A value of zero indicates stability, while

a positive value indicates metastability or instability. The predicted value of 0.182 eV/atom

confirms the metastable nature of Na₃N.[9]
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Predicted pressure-induced phase transition in Na₃N.[4]

Electronic Properties
The electronic nature of Na₃N is complex. While its high ionicity (~90%) might suggest

insulating behavior, theoretical calculations predict metallic properties.[1]

Metallic Character: DFT calculations from the Materials Project predict a band gap of 0.00

eV, which is characteristic of a metal.[9]

Band Gap Collapse: Further theoretical analysis suggests that when nitrogen is introduced

into the sodium lattice, the sodium atoms rearrange and move closer together, forming a

conducting band of s-electrons. Covalent interactions between this band and cavities in the

structure lead to a collapse of the band gap that would typically be present in a

semiconductor or insulator, resulting in a metallic compound.[11]

Property Predicted Value

Band Gap 0.00 eV[9]

Magnetic Ordering Non-magnetic[9]

Character Metallic[9][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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